Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

Description

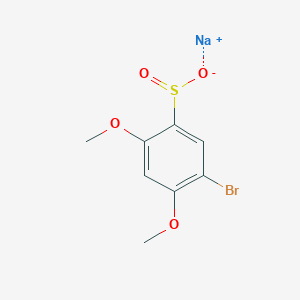

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate (CAS: 1522900-74-8) is a sulfinic acid salt with the molecular formula C₈H₈BrNaO₄S and a molecular weight of 303.11 g/mol . Its structure features a benzene ring substituted with bromine at position 5, methoxy groups at positions 2 and 4, and a sulfinate (-SO₂⁻Na⁺) group at position 1. This compound is primarily used in synthetic chemistry, leveraging its sulfinate moiety as a nucleophile or leaving group in cross-coupling reactions.

Properties

Molecular Formula |

C8H8BrNaO4S |

|---|---|

Molecular Weight |

303.11 g/mol |

IUPAC Name |

sodium;5-bromo-2,4-dimethoxybenzenesulfinate |

InChI |

InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

YEQNKUJZZYLXBU-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Sulfinates and sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

Molecular Formula : C₆H₄BrFO₂S

Key Differences :

- Substituents : Fluorine replaces the methoxy group at position 2.

- Molecular Weight : Lower (estimated ~265 g/mol) due to fewer oxygen and methyl groups.

- Reactivity : Fluorine’s strong electron-withdrawing nature increases the sulfinate group’s acidity compared to methoxy’s electron-donating effect. This enhances electrophilic substitution reactivity at the benzene ring .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate | C₈H₈BrNaO₄S | Br (5), OCH₃ (2,4) | Sulfinate (-SO₂⁻Na⁺) | 303.11 |

| Sodium 5-bromo-2-fluorobenzene-1-sulfinate | C₆H₄BrFO₂S | Br (5), F (2) | Sulfinate (-SO₂⁻Na⁺) | ~265 |

5-Bromo-2,4-dimethoxypyrimidine

Key Differences :

- Core Structure : Pyrimidine ring (aromatic heterocycle) vs. benzene.

- Reactivity : In NaI-2,5-hexanedione, 5-bromo-2,4-dimethoxypyrimidine undergoes demethylation to yield 5-bromo-1,3-dimethyluracil . This suggests methoxy groups in electron-rich systems are susceptible to nucleophilic attack. The sulfinate group in the target compound may alter such reactivity by stabilizing the ring electronically.

5-Bromo-2-morpholinonicotinic Acid

Key Differences :

- Functional Groups: Morpholino (cyclic amine) and carboxylic acid (-COOH) vs. sulfinate.

- Applications : Used in medicinal chemistry (e.g., kinase inhibitors), whereas sulfinates are more common in materials science.

- Solubility : The sulfinate’s ionic nature confers higher water solubility compared to the neutral carboxylic acid derivative .

5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran

Key Differences :

- Core Structure : Benzofuran (fused ring) vs. benzene.

- Sulfur Group : Sulfinyl (-S=O) vs. sulfinate.

- Reactivity : Sulfinyl groups participate in redox reactions, while sulfinates act as nucleophiles. The benzofuran system may exhibit distinct photophysical properties due to conjugation .

Research Findings and Reactivity Insights

Electronic Effects of Substituents

- Methoxy Groups : Electron-donating OCH₃ groups stabilize the benzene ring via resonance, reducing electrophilic substitution rates. This contrasts with fluorine’s electron-withdrawing effect, which activates the ring for further substitution .

- Sulfinate Group : The -SO₂⁻Na⁺ moiety enhances solubility in polar solvents and facilitates participation in SNAr (nucleophilic aromatic substitution) reactions.

Stability Under Reaction Conditions

- Demethylation Sensitivity : Methoxy groups in 5-bromo-2,4-dimethoxypyrimidine are cleaved by NaI in solvents like 2,5-hexanedione . For the sulfinate compound, similar conditions could lead to demethylation, but the sulfinate’s electron-withdrawing effect may mitigate this.

Biological Activity

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonated derivative of brominated dimethoxybenzene. The presence of the bromine atom and methoxy groups contributes to its unique reactivity and biological activity. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound, particularly those containing bromophenol structures. The following table summarizes key findings related to the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| BP1 | HeLa | 8.7 | Induces mitochondrial apoptosis |

| BP2 | A549 | 4.29 | ROS-mediated apoptosis |

| BP3 | HCT-116 | 58.3 | Inhibits PARP-1 activity |

Case Study: Anticancer Mechanisms

A study on bromophenol derivatives demonstrated that these compounds could induce apoptosis in various cancer cell lines by disrupting the mitochondrial membrane potential and activating caspases . For instance, compound BP1 was shown to inhibit angiogenesis by affecting VEGF signaling pathways, thus reducing tumor growth in vivo models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through its structural analogs. Research indicates that brominated compounds exhibit substantial antibacterial and antifungal activities. The following table presents findings from various studies:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Bromophenol A | E. coli | 20 µg/mL | Antibacterial |

| Bromophenol B | S. aureus | 15 µg/mL | Antibacterial |

| Bromophenol C | Candida albicans | 10 µg/mL | Antifungal |

Case Study: Mechanism of Action

Brominated phenolic compounds have been shown to disrupt microbial cell membranes and inhibit biofilm formation, thereby enhancing their effectiveness against resistant strains .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The following table summarizes relevant studies:

| Compound | Assay Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bromophenol D | DPPH Scavenging | 25 | Reduces oxidative stress |

| Bromophenol E | ABTS Scavenging | 15 | Nrf2 pathway activation |

Case Study: Nrf2 Activation

Research has indicated that certain bromophenols can activate the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms against oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate, and how can purity be optimized?

- Methodological Answer :

- Sulfonation and Bromination : Start with 2,4-dimethoxybenzene. Sulfonate using fuming sulfuric acid under controlled temperature (0–5°C) to introduce the sulfonic acid group at the 1-position. Neutralize with sodium hydroxide to form the sodium sulfonate salt.

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) at 50–60°C to introduce bromine at the 5-position. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted brominating agents. Confirm purity using HPLC (C18 column, aqueous sodium phosphate buffer/acetonitrile mobile phase) and elemental analysis .

Q. How can the structure of this compound be characterized?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated aqueous solution. Use SHELX software for structure refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 2,4-positions: δ ~3.8 ppm for OCH₃ protons; aromatic protons at δ ~7.2–7.5 ppm) .

- FT-IR : Identify sulfinate (S–O stretching at ~1050–1150 cm⁻¹) and methoxy (C–O at ~1250 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peak [M–Na]⁻ at m/z 295.1 (calculated for C₈H₈BrO₅S⁻) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Synthetic Intermediate : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine or sulfinate groups into aromatic systems .

- Radical Reactions : Acts as a sulfonyl radical precursor under photoredox conditions for C–S bond formation .

- Biological Probes : Potential use in labeling proliferating cells (analogous to 5-bromo-2′-deoxyuridine, BrdU) when conjugated to fluorescent tags. Validate via immunohistochemistry protocols .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic experiments in DMSO/water mixtures with varying nucleophiles (e.g., NaSH, NaN₃). Monitor debromination via UV-Vis spectroscopy (λ = 280 nm for Br release) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for Br⁻ displacement. Compare with experimental data to identify rate-limiting steps .

- Intermediate Trapping : Quench reactions with NaHSO₃ to isolate and characterize 5,6-dihydro intermediates via NMR (e.g., δ ~5.5 ppm for C6–H in dihydro derivatives) .

Q. What experimental conditions destabilize this compound, and how can stability be improved?

- Methodological Answer :

- Stress Testing :

- Thermal Stability : Heat samples to 60–80°C in aqueous solution (pH 7.0). Degradation products (e.g., des-bromo derivatives) identified via LC-MS .

- Photostability : Expose to UV light (254 nm) for 24 hours. Use amber vials or add antioxidants (e.g., BHT) to mitigate decomposition .

- Stabilization Strategies : Lyophilize and store under inert gas (N₂) at –20°C. Buffered solutions (pH 6–8) reduce hydrolysis .

Q. Can this compound serve as a substrate for studying sulfinate-mediated radical reactions in polymer chemistry?

- Methodological Answer :

- Radical Initiation : Use AIBN or photoredox catalysts (e.g., Ru(bpy)₃²⁺) to generate sulfonyl radicals. Track polymerization via GPC and EPR spectroscopy .

- Copolymerization : React with vinyl monomers (e.g., styrene) under RAFT conditions. Characterize polymer end-groups using MALDI-TOF .

- Applications : Develop sulfonated polymers for ion-exchange membranes. Test proton conductivity via electrochemical impedance spectroscopy .

Notes

- Contradictions : While BrdU studies (e.g., debromination , cell proliferation ) inform hypothetical applications, direct evidence for this compound is limited. Extrapolations are based on structural analogs.

- Methodological Rigor : Cross-validate findings using complementary techniques (e.g., SC-XRD + NMR ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.